Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid
Technical Guide: Synthesis of 1,2,2-Trimethylcyclopropyl Boronic Acid
Executive Summary
This technical guide details the synthesis of 1,2,2-trimethylcyclopropyl boronic acid , a sterically congested cyclopropyl boronate valuable as a bioisostere for tert-butyl groups in medicinal chemistry. The synthesis overcomes significant steric hindrance at the tetrasubstituted carbon center by utilizing a Palladium-catalyzed Miyaura borylation followed by a modified Furukawa-Simmons-Smith cyclopropanation .
This protocol prioritizes the synthesis of the pinacol ester intermediate due to its superior stability and ease of handling compared to the free boronic acid, while providing a pathway for deprotection if the free acid is strictly required.
Retrosynthetic Analysis & Strategy
The construction of the 1,2,2-trimethylcyclopropyl core relies on the cyclopropanation of a tetrasubstituted alkenyl boronate. Standard cyclopropanation methods often fail due to the steric bulk of the pinacol boronate and the gem-dimethyl groups. Therefore, this guide employs a Lewis-acid activated zinc carbenoid strategy.
Logical Disconnection
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Target: 1,2,2-Trimethylcyclopropyl boronic acid (pinacol ester).
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Precursor: 2-(3-Methylbut-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Alkenyl Boronate).
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Starting Material: 2-Bromo-3-methyl-2-butene.
Figure 1: Retrosynthetic logic flow from target to commercial starting materials.
Experimental Protocols
Phase 1: Synthesis of Alkenyl Boronate Precursor
Objective: Preparation of 2-(3-methylbut-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Challenge: Efficient borylation of a hindered vinyl bromide without isomerization.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| 2-Bromo-3-methyl-2-butene | 1.0 | Substrate |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Methodology
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
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Charging: Charge the flask with B₂pin₂ (1.1 equiv), KOAc (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
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Inertion: Evacuate and backfill with argon (3 cycles).
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Solvation: Add anhydrous 1,4-dioxane via syringe.
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Substrate Addition: Add 2-bromo-3-methyl-2-butene (1.0 equiv) dropwise.
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Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by GC-MS or TLC (stain with KMnO₄).
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Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with ethyl acetate (EtOAc).
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Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 95:5) to yield the alkenyl boronate as a colorless oil.
Phase 2: Stereoselective Cyclopropanation (The Critical Step)
Objective: Conversion of the tetrasubstituted alkene to the cyclopropyl boronate. Mechanism: The Furukawa modification (Et₂Zn/CH₂I₂) is used.[1] Due to extreme steric hindrance, the addition of Trifluoroacetic Acid (TFA) is recommended to generate a highly electrophilic zinc carbenoid species (Shi modification), significantly boosting yield.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Alkenyl Boronate (from Phase 1) | 1.0 | Substrate |
| Diethylzinc (Et₂Zn) | 3.0 | Carbenoid Precursor (1.0 M in Hexanes) |
| Diiodomethane (CH₂I₂) | 3.0 | Carbene Source |
| Trifluoroacetic Acid (TFA) | 0.5 | Activator (Optional but recommended) |
| Dichloromethane (DCM) | 0.1 M | Solvent (Anhydrous) |
Step-by-Step Methodology
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Safety Prep: Et₂Zn is pyrophoric . All transfers must use strict Schlenk techniques. CH₂I₂ is light-sensitive; wrap the flask in foil.
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Solvation: Dissolve the alkenyl boronate (1.0 equiv) in anhydrous DCM under argon in a flame-dried flask. Cool to 0°C .
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Carbenoid Formation:
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Add Et₂Zn (3.0 equiv) dropwise over 10 minutes.
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Add CH₂I₂ (3.0 equiv) dropwise carefully.
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Optimization: For maximum conversion, add TFA (0.5 equiv) very slowly (highly exothermic) to the Et₂Zn/CH₂I₂ mixture before adding the substrate, or add it to the reaction mixture at 0°C.
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Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.
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Note: If conversion is low (<50%) after 12h, reflux gently (40°C) for 4 hours.
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Quenching (Critical): Cool to 0°C. Quench by dropwise addition of saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane) and foaming will occur.
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Extraction: Separate layers. Extract the aqueous phase with DCM (3x).
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Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂; Hexanes/Et₂O 90:10).[9]
Yield Expectation: 50–70% (Dependent on strict moisture exclusion).
Phase 3: Hydrolysis to Free Boronic Acid (Optional)
Pinacol esters are extremely robust. If the free acid is required, oxidative cleavage is the most reliable method, though it destroys the pinacol auxiliary.
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Reagents: NaIO₄ (3.0 equiv), NH₄OAc (3.0 equiv), Acetone/Water (1:1).
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Procedure: Stir the pinacol ester with reagents at RT for 24 hours.
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Workup: The reaction mixture typically precipitates the free boronic acid or requires extraction with EtOAc after acidification (pH 3).
Mechanistic Pathway & Logic
The following diagram illustrates the catalytic cycle and the steric approach of the zinc carbenoid.
Figure 2: Mechanistic pathway of the Furukawa-Simmons-Smith cyclopropanation directed by the boronate ester oxygen.
QC & Validation Data
Confirm the structure using the following NMR diagnostic signals. The disappearance of vinylic protons is the primary indicator of success.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 0.30 – 0.50 | Multiplet (2H) | Cyclopropyl CH₂ (C3) |
| ¹H NMR | 1.05 – 1.10 | Singlet (6H) | Gem-dimethyl (C2-Me ) |
| ¹H NMR | 1.25 | Singlet (12H) | Pinacol CH₃ |
| ¹H NMR | 0.90 | Singlet (3H) | C1-Me (Alpha to Boron) |
| ¹³C NMR | ~15.0 | CH₂ | Cyclopropyl Ring Carbon (C3) |
| ¹¹B NMR | ~33.0 | Broad Singlet | Boronate Ester |
References
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Miyaura Borylation of Hindered Halides
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link
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Simmons-Smith on Alkenyl Boronates
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TFA Activation (Shi Modification)
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Yang, Z. Q., et al. (1998). New Efficient Protocol for the Simmons−Smith Reaction of Alkenes. The Journal of Organic Chemistry, 63(25), 9149-9152. Link
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MIDA Boronates (General Stability/Handling)
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Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
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Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
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- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. Palladium-catalyzed cyclopropanation of alkenyl silanes by diazoalkanes: evidence for a Pd(0) mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Simmons-Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives [organic-chemistry.org]
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